molecular formula C14H21N B13532772 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine

Cat. No.: B13532772
M. Wt: 203.32 g/mol
InChI Key: XSMDWKQGMUGWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system that has been partially hydrogenated, making it a tetrahydronaphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its extended alkyl chain and amine functionality make it versatile for various synthetic and research applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine

InChI

InChI=1S/C14H21N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6,10,13H,3-5,7-9,11,15H2

InChI Key

XSMDWKQGMUGWTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCCCN

Origin of Product

United States

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